7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione
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Overview
Description
The compound “7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, forming the basis of DNA and RNA molecules . The 2-methoxyethyl group attached to the purine ring could potentially alter its properties and interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a purine ring (a heterocyclic aromatic ring system), with various functional groups attached at the 7th and 8th positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the methoxyethyl group might participate in ether cleavage reactions, while the propylsulfanyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for the synthesis of complex purine derivatives, which include compounds structurally related to 7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione. These methods enable the exploration of their potential biological activities. For example, the study on the synthesis, cytostatic, antimicrobial, and anti-HCV activity of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides revealed significant cytotoxic activities at low nanomolar concentrations for certain compounds, indicating the value of these synthetic strategies in developing novel therapeutic agents (Nauš et al., 2014).
Biological Activities
The purine scaffold, similar to that of 7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione, is a core structure in many biologically active compounds. Studies on derivatives of this scaffold have shown promising biological activities, including cytostatic and antimicrobial properties. For instance, the investigation into thieno-fused 7-deazapurine ribonucleosides highlighted their potent in vitro cytostatic activities against a wide range of cancer and leukemia cell lines, as well as some level of antiviral activity against HCV (Tichy et al., 2017). These findings underscore the potential therapeutic applications of purine analogs in treating various diseases.
Future Directions
properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4-7H2,1-3H3,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAIZMRNHHXEOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione |
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